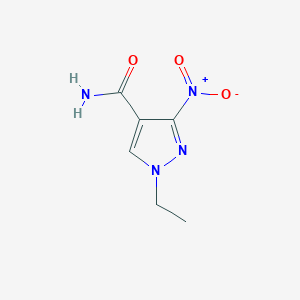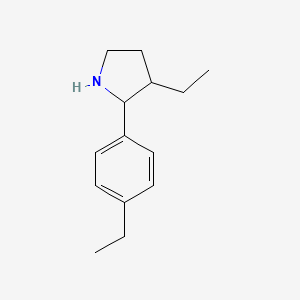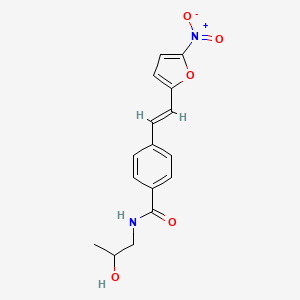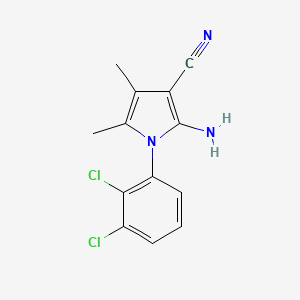![molecular formula C8H7BrN2O3S B12887824 2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide is a chemical compound with the molecular formula C8H6BrNO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromomethyl sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a brominating agent like N-bromosuccinimide (NBS). The reaction mixture is stirred at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human intervention.
化学反応の分析
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while coupling with an aryl boronic acid would produce a biaryl compound.
科学的研究の応用
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity or modulating its function. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The sulfonamide group may enhance the compound’s solubility and binding affinity.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
2-(Methylthio)benzo[d]oxazole-4-sulfonamide: Contains a methylthio group instead of bromomethyl.
2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide: Features a hydroxymethyl group in place of bromomethyl.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for versatile chemical modifications. The combination of the benzoxazole core and the sulfonamide group also contributes to its distinct chemical and biological properties.
特性
分子式 |
C8H7BrN2O3S |
|---|---|
分子量 |
291.12 g/mol |
IUPAC名 |
2-(bromomethyl)-1,3-benzoxazole-4-sulfonamide |
InChI |
InChI=1S/C8H7BrN2O3S/c9-4-7-11-8-5(14-7)2-1-3-6(8)15(10,12)13/h1-3H,4H2,(H2,10,12,13) |
InChIキー |
LIIVHROEZKHRQF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)N)N=C(O2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)


![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)

![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)



![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![7-(Benzyloxy)-6-methoxy-9-(3,4,5-trimethoxyphenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B12887808.png)


